N-(2-chloro-4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-(2-chloro-4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H13ClF2N4O3 and its molecular weight is 442.81. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties : A study by Parikh and Joshi (2014) synthesized derivatives similar to the compound and evaluated their antimicrobial properties. They found that these compounds showed significant potency against a range of bacterial and fungal strains.
Anti-inflammatory Activity : Research conducted by Sunder and Maleraju (2013) synthesized derivatives of a closely related compound and tested them for anti-inflammatory activity. Some derivatives demonstrated significant activity in this area.
Anticancer Properties : A study by Vinayak et al. (2014) explored derivatives of similar compounds for their anticancer properties. They found that some compounds exhibited cytotoxicity against various cancer cell lines.
Antifungal and Apoptotic Effects : Research by Çavușoğlu, Yurttaş, and Cantürk (2018) on triazole-oxadiazole compounds, closely related to the compound , demonstrated potent antifungal and apoptotic effects against Candida species.
Structure-Activity Relationships in PI3K/mTOR Inhibition : A study by Stec et al. (2011) investigated compounds with a similar structure for their role in inhibiting PI3Kα and mTOR, showing potential for cancer treatment.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N4O3/c22-16-10-14(24)7-8-17(16)25-18(29)11-28-9-1-2-15(21(28)30)20-26-19(27-31-20)12-3-5-13(23)6-4-12/h1-10H,11H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKKZLKWDMAAMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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